4-(Piperidin-4-yl)butanoic acid hydrochloride
Overview
Description
4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ It is a hydrochloride salt form of 4-(Piperidin-4-yl)butanoic acid, which is characterized by the presence of a piperidine ring attached to a butanoic acid chain
Mechanism of Action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
Given its role in the synthesis of FK866 , it may influence the NAD biosynthesis pathway .
Result of Action
Given its role in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-yl)butanoic acid hydrochloride participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This compound interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The interaction between this compound and NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the role of NAD in cellular metabolism and energy production.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of NAD biosynthesis affects cellular energy production, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAmPRTase, leading to enzyme inhibition . By inhibiting NAmPRTase, the compound reduces NAD biosynthesis, which in turn affects various cellular processes that depend on NAD. This inhibition can lead to changes in gene expression, enzyme activity, and overall cellular metabolism. The compound’s ability to modulate NAD levels makes it a valuable tool for studying metabolic pathways and energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit NAD biosynthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis. Understanding the dosage effects is crucial for determining the appropriate concentration of this compound for experimental studies.
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with enzymes such as NAmPRTase . By inhibiting this enzyme, the compound affects the overall metabolic flux and levels of NAD metabolites. This interaction is essential for studying the role of NAD in cellular metabolism and energy production. The compound’s impact on metabolic pathways provides insights into the regulation of cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes. Studying the subcellular localization of this compound provides valuable insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through a series of reactions, such as alkylation or acylation, where the piperidine ring is reacted with a suitable butanoic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to speed up the reaction and improve selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Piperidin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Piperidin-4-yl)butanoic acid: The free base form of the compound.
Piperidine: A simpler structure lacking the butanoic acid chain.
Butanoic Acid Derivatives: Compounds with similar butanoic acid chains but different substituents.
Uniqueness: 4-(Piperidin-4-yl)butanoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84512-08-3 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidine butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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